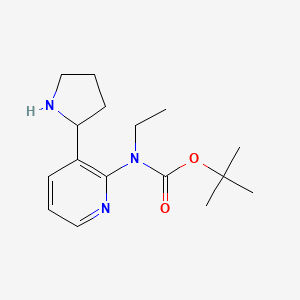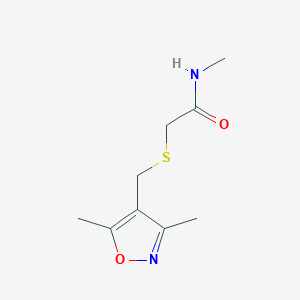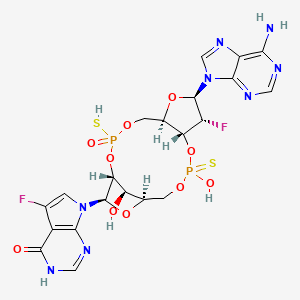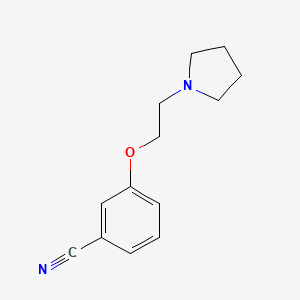![molecular formula C16H15N3O5 B14911887 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. The compound has been studied for its optical properties, making it a candidate for applications in optoelectronics and other advanced materials.
Méthodes De Préparation
The synthesis of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide in methanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold methanol.
- Recrystallize the product from ethanol to obtain pure N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide.
Analyse Des Réactions Chimiques
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles, leading to the formation of hydroxyl or other substituted derivatives.
Applications De Recherche Scientifique
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide has been explored for various scientific research applications:
Optoelectronics: Due to its nonlinear optical properties, the compound is used in the development of optoelectronic devices such as optical switches and modulators.
Biological Studies:
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound exhibits nonlinear optical behavior due to the presence of conjugated π-electron systems, which interact with electromagnetic fields. This interaction leads to phenomena such as second harmonic generation and optical limiting .
Comparaison Avec Des Composés Similaires
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide can be compared with other Schiff base derivatives, such as:
N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but lacks the nitro group, resulting in different optical and electronic properties.
N’-(2,4-Dimethoxybenzylidene)hexanohydrazide: Contains a longer aliphatic chain, affecting its solubility and reactivity.
(E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group, which imparts different biological activities and chemical reactivity.
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide stands out due to its unique combination of methoxy and nitro groups, which contribute to its distinct optical and electronic properties.
Propriétés
Formule moléculaire |
C16H15N3O5 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-7-6-12(15(9-14)24-2)10-17-18-16(20)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
JWQDSMLYOVWWCV-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)










